molecular formula C5H11NO B1221247 4-(Methylamino)butanal CAS No. 7729-27-3

4-(Methylamino)butanal

Cat. No.: B1221247
CAS No.: 7729-27-3
M. Wt: 101.15 g/mol
InChI Key: PJZBKCVVFPTFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)butanal is an organic compound with the molecular formula C5H11NO. It is an aldehyde that features a methylamino group attached to the fourth carbon of a butanal chain. This compound is of interest due to its role as an intermediate in various biochemical pathways, particularly in the biosynthesis of alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylamino)butanal can be synthesized from N-methylputrescine through the action of methylputrescine oxidase. This enzyme, which is copper-dependent, catalyzes the oxidation of N-methylputrescine to form this compound . The reaction conditions typically involve the presence of copper as a cofactor, which is essential for the enzyme’s catalytic activity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the enzymatic route described above. Industrial processes would likely optimize reaction conditions to maximize yield and efficiency, potentially involving bioreactors and controlled environments to maintain the activity of methylputrescine oxidase.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylamino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 4-(Methylamino)butanoic acid.

    Reduction: 4-(Methylamino)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylamino)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylamino)butanal involves its role as an intermediate in enzymatic reactions. Methylputrescine oxidase catalyzes the oxidation of N-methylputrescine to form this compound. This enzyme uses copper as a cofactor to oxidize a conserved tyrosine residue into a topaquinone, which is essential for enzyme catalysis . The compound’s effects are primarily exerted through its participation in these biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)butanoic acid: This compound is the oxidized form of 4-(Methylamino)butanal.

    4-(Methylamino)butanol: This compound is the reduced form of this compound.

    N-methylputrescine: This compound is the precursor in the biosynthesis of this compound.

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of alkaloids. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both synthetic and biological contexts. The presence of both an aldehyde and a methylamino group provides multiple reactive sites, enhancing its utility in chemical synthesis and research applications.

Properties

IUPAC Name

4-(methylamino)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZBKCVVFPTFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7729-27-3
Record name 4-(Methylamino)butanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(METHYLAMINO)BUTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM5R52L7PL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylamino)butanal
Reactant of Route 2
4-(Methylamino)butanal
Reactant of Route 3
4-(Methylamino)butanal
Reactant of Route 4
Reactant of Route 4
4-(Methylamino)butanal
Reactant of Route 5
Reactant of Route 5
4-(Methylamino)butanal
Reactant of Route 6
Reactant of Route 6
4-(Methylamino)butanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.